molecular formula C22H31N5O9 B14200579 L-Prolyl-L-seryl-L-serylglycyl-L-tyrosine CAS No. 911427-95-7

L-Prolyl-L-seryl-L-serylglycyl-L-tyrosine

Cat. No.: B14200579
CAS No.: 911427-95-7
M. Wt: 509.5 g/mol
InChI Key: KZUIJJBDXBMWFC-QAETUUGQSA-N
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Description

L-Prolyl-L-seryl-L-serylglycyl-L-tyrosine is a peptide compound composed of the amino acids proline, serine, glycine, and tyrosine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-seryl-L-serylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-seryl-L-serylglycyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or peracetic acid can be used under controlled conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Various reagents, such as alkylating agents or acylating agents, can be employed depending on the desired modification.

Major Products Formed

    Oxidation: Dityrosine, hydroxylated tyrosine derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Prolyl-L-seryl-L-serylglycyl-L-tyrosine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Prolyl-L-seryl-L-serylglycyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    L-Serylglycyl-L-seryl-L-prolylglycyl-L-prolylglycine: Another peptide with similar amino acid composition but different sequence and properties.

    L-Tyrosyl-L-seryl-L-serylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-alpha-aspartyl-L-tyrosyl-L-seryl-L-isoleucyl-2-methyl-L-leucyl-L-leucyl-L-alpha-aspartyl-L-lysyl-N6-(N-(19-carboxy-1-oxononadecyl)-L-gamma-glutamyl-2-(2-(2-aminoethoxy)ethoxy)acetyl)-L-lysyl-L-alanyl-L-glutaminyl-2-methylalanyl-L-alanyl-L-phenylalanyl-L-isoleucyl-L-alpha-glutamyl-L-tyrosyl-L-leucyl-L-leucyl-L-alpha-glutamylglycylglycyl-L-prolyl-L-seryl-L-serylglycyl-L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-serinamide: A more complex peptide with additional amino acids and modifications.

Uniqueness

L-Prolyl-L-seryl-L-serylglycyl-L-tyrosine is unique due to its specific sequence and the presence of both hydrophobic (proline, tyrosine) and hydrophilic (serine, glycine) residues. This combination allows it to participate in diverse biochemical interactions and makes it a valuable tool in research and industrial applications.

Properties

CAS No.

911427-95-7

Molecular Formula

C22H31N5O9

Molecular Weight

509.5 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C22H31N5O9/c28-10-16(26-21(34)17(11-29)27-20(33)14-2-1-7-23-14)19(32)24-9-18(31)25-15(22(35)36)8-12-3-5-13(30)6-4-12/h3-6,14-17,23,28-30H,1-2,7-11H2,(H,24,32)(H,25,31)(H,26,34)(H,27,33)(H,35,36)/t14-,15-,16-,17-/m0/s1

InChI Key

KZUIJJBDXBMWFC-QAETUUGQSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O

Origin of Product

United States

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